(+/-)9-HODE cholesteryl ester
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Overview
Description
(±)9-HODE cholesteryl ester is a racemic monohydroxy fatty acid cholesteryl ester. It was initially extracted from atherosclerotic lesions and has been shown to be produced by copper(II)-catalyzed oxidation of low-density lipoprotein (LDL). Later studies determined that 15-lipoxygenase from rabbit reticulocytes and human monocytes could metabolize cholesteryl linoleate, a major component of LDL, to 9-HODE cholesteryl ester .
Preparation Methods
Synthetic Routes and Reaction Conditions
(±)9-HODE cholesteryl ester can be synthesized through the copper(II)-catalyzed oxidation of LDL. This process involves the oxidation of cholesteryl linoleate, a major component of LDL, to form 9-HODE cholesteryl ester . The reaction conditions typically include the presence of copper(II) ions and an appropriate oxidizing environment.
Industrial Production Methods
Industrial production methods for (±)9-HODE cholesteryl ester are not well-documented in the literature. the synthesis process involving copper(II)-catalyzed oxidation of LDL can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to ensure the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
(±)9-HODE cholesteryl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Hydrolysis: The ester bond in (±)9-HODE cholesteryl ester can be hydrolyzed to yield the corresponding acid and alcohol.
Reduction: The compound can undergo reduction reactions to form different products.
Common Reagents and Conditions
Oxidation: Copper(II) ions are commonly used as catalysts for the oxidation of cholesteryl linoleate to form (±)9-HODE cholesteryl ester
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond in (±)9-HODE cholesteryl ester.
Reduction: Reducing agents such as sodium borohydride can be used to reduce (±)9-HODE cholesteryl ester.
Major Products Formed
Oxidation: Further oxidation of (±)9-HODE cholesteryl ester can lead to the formation of various oxidized products.
Hydrolysis: Hydrolysis of (±)9-HODE cholesteryl ester yields 9-HODE and cholesterol.
Reduction: Reduction of (±)9-HODE cholesteryl ester can produce different reduced forms of the compound.
Scientific Research Applications
(±)9-HODE cholesteryl ester has several scientific research applications, including:
Chemistry: It is used as a model compound to study the oxidation of LDL and the formation of atherosclerotic lesions
Biology: The compound is used to investigate the role of oxidized LDL in the development of atherosclerosis and other cardiovascular diseases
Medicine: Research on (±)9-HODE cholesteryl ester contributes to the understanding of the mechanisms underlying atherosclerosis and the development of potential therapeutic interventions
Industry: The compound is used in the development of diagnostic tools and assays for detecting oxidized LDL and related biomarkers
Mechanism of Action
(±)9-HODE cholesteryl ester exerts its effects through the oxidation of LDL, which plays a crucial role in the development of atherosclerosis. The compound is produced by the copper(II)-catalyzed oxidation of cholesteryl linoleate, a major component of LDL . The oxidized LDL is then taken up by macrophages, leading to the formation of foam cells and the development of atherosclerotic plaques .
Comparison with Similar Compounds
Similar Compounds
13-HODE cholesteryl ester: Another oxidized cholesteryl ester produced by the oxidation of LDL
15-HETE cholesteryl ester: A similar compound formed by the oxidation of cholesteryl linoleate
Uniqueness
(±)9-HODE cholesteryl ester is unique due to its specific formation through the copper(II)-catalyzed oxidation of cholesteryl linoleate and its role in the development of atherosclerosis . Its specific structure and formation pathway distinguish it from other oxidized cholesteryl esters.
Properties
Molecular Formula |
C45H76O3 |
---|---|
Molecular Weight |
665.1 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (10E,12Z)-9-hydroxyoctadeca-10,12-dienoate |
InChI |
InChI=1S/C45H76O3/c1-7-8-9-10-11-13-16-22-37(46)23-17-14-12-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h11,13,16,22,25,34-35,37-42,46H,7-10,12,14-15,17-21,23-24,26-33H2,1-6H3/b13-11-,22-16+/t35-,37?,38+,39+,40-,41+,42+,44+,45-/m1/s1 |
InChI Key |
ALWABJCAEDQEGO-SGAXLBQASA-N |
Isomeric SMILES |
CCCCC/C=C\C=C\C(CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O |
Origin of Product |
United States |
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